molecular formula C9H14O B3267876 3,5,5-Trimethylcyclohex-3-en-1-one CAS No. 471-01-2

3,5,5-Trimethylcyclohex-3-en-1-one

Cat. No. B3267876
CAS RN: 471-01-2
M. Wt: 138.21 g/mol
InChI Key: LKOKKQDYMZUSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410797B1

Procedure details

The source of the acid component cannot be determined exactly, but it may be ascribed to something decomposed in the oxidation reaction procedure. For example, the acid component may be ascribed to the solvent (e.g., diisobutyl ketone) decomposed in the oxidation reaction (e.g., decomposed into a C1-10carboxylic acid, such as formic acid, acetic acid, isobutyric acid, isovaleric acid), or to a by-product (e.g., valeric acid, butyric acid) produced in the step of forming the starting material β-isophorone derivative (isomerization step of α-isophorone).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C1-10carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]([CH2:7][CH:8]([CH3:10])[CH3:9])=[O:6])[CH:2]([CH3:4])[CH3:3].C(O)(=O)C(C)C.C(O)(=O)CC(C)C.C(O)(=O)CCCC.C(O)(=O)CCC>C(O)(=O)C.C(O)=O>[CH3:9][C:8]1[CH2:7][C:5](=[O:6])[CH2:1][C:2]([CH3:4])([CH3:3])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(=O)CC(C)C
Step Two
Name
C1-10carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
decomposed in the oxidation reaction procedure
CUSTOM
Type
CUSTOM
Details
decomposed in the oxidation reaction (e.g.
CUSTOM
Type
CUSTOM
Details
produced in the step

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(CC(=O)C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.